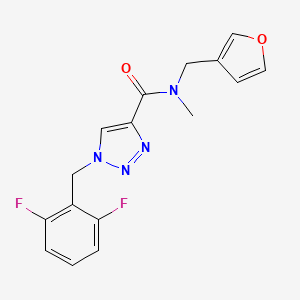![molecular formula C17H19NO4 B5501308 2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)
2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of chromen-4-one derivatives, including structures similar to 2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one, often involves multicomponent reactions or photochemical processes. For example, a study detailed the one-shot photochemical synthesis of pyrano[2,3-c]chromen-2(3H)-ones through the photoinduced intramolecular coupling of acetylenic groups with the carbonyl center in chromenones, showcasing an example of intramolecular Paterno–Buchi reactions (Jindal et al., 2014). Another efficient method involves a one-pot, four-component reaction, yielding chromen-2-one derivatives, demonstrating the versatility and potential for synthesizing complex structures like the specified compound (Alizadeh & Ghanbaripour, 2013).
Molecular Structure Analysis Molecular structure analysis of chromen-4-one derivatives typically utilizes spectroscopic techniques such as FTIR, NMR, and mass spectrometry, alongside single-crystal X-ray crystallography for precise structural determination. For instance, the structure of synthesized pyrano[2,3-c]chromen-2(3H)-ones was elucidated using these methods, highlighting the detailed structural analysis required for compounds in this class (Jindal et al., 2014).
Chemical Reactions and Properties Chromen-4-one derivatives participate in various chemical reactions, including photochemical processes and multicomponent reactions that lead to a wide range of functionalized compounds. These reactions are crucial for modifying the chemical properties of the core chromen-4-one structure to yield compounds with desired functionalities and characteristics (Alizadeh & Ghanbaripour, 2013).
Physical Properties Analysis The physical properties of chromen-4-one derivatives can be inferred from their crystalline structures and molecular configurations, as determined by X-ray crystallography and spectroscopic methods. These analyses provide insights into the compound's stability, solubility, and potential intermolecular interactions (Manolov, Ströbele, & Meyer, 2008).
Chemical Properties Analysis The chemical properties of chromen-4-one derivatives, including reactivity and potential biological activity, are closely related to their molecular structures. Studies often explore these aspects through synthetic modifications and evaluating the activities of the resulting compounds, providing a basis for understanding the chemical behavior of specific derivatives like 2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one (Dekamin, Eslami, & Maleki, 2013).
科学的研究の応用
Photochemical Synthesis
The compound is involved in photoinduced intramolecular coupling reactions. For instance, the photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from 3-propynyloxy-chromenones showcases its role in the formation of angular tricyclic compounds through a Paterno-Buchi reaction (Jindal et al., 2014).
Multicomponent Chemical Synthesis
This compound is instrumental in multicomponent chemical synthesis. An example includes the novel synthesis of substituted furo[3,2-c]chromen-4-ones from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions (Zhou et al., 2013).
Catalyst-Free Chemical Synthesis
The compound contributes to catalyst-free chemical synthesis processes, such as the facile and sustainable synthesis of diverse 2-aryl-4-alkyl/aryl-pyrano[3,2-c]chromen-5(4H)-ones at room temperature (Brahmachari & Nurjamal, 2017).
Green Chemistry
In green chemistry, this compound facilitates environmentally friendly synthesis approaches. An example is the clean chemical synthesis of 2-amino-chromenes in water using nanostructured diphosphate Na2CaP2O7 as a basic catalyst (Solhy et al., 2010).
作用機序
将来の方向性
Given the wide range of biological activities exhibited by chromen-4-one and morpholine derivatives, this compound could be a promising candidate for further study . Future research could focus on elucidating its biological activity, optimizing its structure for improved efficacy, and assessing its safety profile.
特性
IUPAC Name |
2-(3-propylmorpholine-4-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-2-5-12-11-21-9-8-18(12)17(20)16-10-14(19)13-6-3-4-7-15(13)22-16/h3-4,6-7,10,12H,2,5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXYYACOWYLWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1C(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501235.png)
![3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid](/img/structure/B5501247.png)
![[(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5501260.png)

![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)
![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)
![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)
![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)